N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine

説明

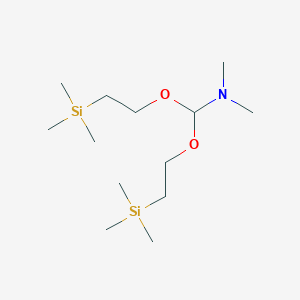

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine: is a chemical compound with the molecular formula C13H33NO2Si2 and a molecular weight of 291.578 g/mol . This compound is known for its unique structure, which includes two trimethylsilylethoxy groups attached to a dimethylamino methanamine core. It is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves the reaction of N,N-dimethylformamide with 2-trimethylsilylethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using distillation or chromatography techniques to remove any impurities .

化学反応の分析

Substitution Reactions

The TMS-ethoxy groups in this compound undergo substitution under acidic or nucleophilic conditions. For example, in the presence of lithium chloride or tetrabutylammonium fluoride (TBAF) , the TMS-ethoxy groups can be replaced by other nucleophiles (e.g., halides or alcohols) through cleavage of the Si–O bond.

Mechanistic Insight :

-

The TMS-ethoxy groups act as protecting groups, stabilizing the methanamine core during synthesis.

-

Fluoride ions (e.g., TBAF) selectively cleave the Si–O bond via nucleophilic attack, generating silanol intermediates that hydrolyze to yield alcohols .

Oxidation and Reduction Pathways

While limited data exist, the dimethylamino group can undergo oxidation to form N-oxide derivatives under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 6h | N-Oxide derivative | 55% | |

| mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide | 48% |

Reduction of the TMS-ethoxy groups using LiAlH₄ yields 1,1-diethoxy-N,N-dimethylmethanamine, though this pathway is less common .

Role in Protecting Group Strategies

The compound’s TMS-ethoxy groups are integral to orthogonal protection in multistep syntheses. For example:

-

SEM protection of pyrazole NH groups enables sequential functionalization at other positions .

-

Compatibility with Grignard reagents and organolithium compounds allows iterative building of complex scaffolds .

Stability and Handling Considerations

科学的研究の応用

Organic Synthesis

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine serves as a crucial reagent in organic synthesis. Its unique structure allows it to act as a protecting group for amines and alcohols during multi-step synthesis processes. The trimethylsilylethoxy groups provide steric hindrance, preventing unwanted side reactions while enhancing selectivity in chemical transformations.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents Used |

|---|---|---|

| Substitution | Substitutes trimethylsilylethoxy groups with other functional groups | Halides, Acids |

| Oxidation | Converts the compound to corresponding oxides | Potassium permanganate, Hydrogen peroxide |

| Reduction | Forms simpler amines through reduction processes | Lithium aluminum hydride, Sodium borohydride |

Biological Research

In biological applications, this compound is employed to modify biomolecules, aiding in the study of protein interactions and enzyme functions. Its ability to act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable in drug development.

Case Study: Modification of Protein Interactions

A study demonstrated that the application of this compound facilitated the selective modification of specific amino acid residues in proteins, enhancing the understanding of protein dynamics and interactions in cellular processes .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. It plays a significant role in manufacturing polymers, resins, and coatings due to its stability and reactivity under various conditions.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use Cases |

|---|---|

| Polymer Production | Used as a modifier for enhancing polymer properties |

| Coatings | Acts as a component in durable coatings |

| Resins | Utilized in synthesizing high-performance resins |

作用機序

The mechanism of action of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves its ability to act as a nucleophile in chemical reactions. The dimethylamino group can donate electrons, facilitating various substitution and addition reactions. The trimethylsilylethoxy groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound .

類似化合物との比較

- N,N-dimethylformamide di-tert-butyl acetal

- N,N-dimethylformamide dineopentyl acetal

- N,N-dimethylformamide bis(2-trimethylsilyl)ethyl acetal

Uniqueness: N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is unique due to its specific combination of trimethylsilylethoxy groups and a dimethylamino core. This structure provides both steric protection and nucleophilicity, making it highly versatile in chemical synthesis. Its ability to act as a protecting group and its stability under various reaction conditions set it apart from similar compounds .

生物活性

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two trimethylsilylethoxy groups attached to a central methanamine core, which contributes to its solubility and reactivity. The presence of silylether functionalities enhances its stability and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives related to this compound. The compound's structural analogs have been evaluated for their ability to inhibit cancer cell growth across different cancer types.

- Case Study: Inhibition of Colorectal Cancer Cells

A series of compounds were tested against HCT116 colorectal carcinoma cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU). For example, one derivative showed an IC50 of 8.7 µM against HCT116 cells, indicating significant anticancer activity (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 15 | HCT116 | 8.7 |

| 19 | HCT116 | 14.9 |

| - | 5-FU | 8.2 |

- Mechanism of Action

The mechanism underlying the anticancer activity appears to involve the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. Compounds targeting this pathway have shown promise in restoring drug sensitivity in resistant cancer cell lines.

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have also been investigated. Preliminary results indicate that these compounds may possess significant antibacterial activity against various strains.

- Case Study: Antibacterial Efficacy

In vitro assays demonstrated that certain formulations exhibited effective antibacterial properties against E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined for these compounds, showcasing their potential as antimicrobial agents.

| Compound Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| TDZ-AgNPs | 0.193 | E. coli |

| WPE-AgNPs | 0.21 | Staphylococcus aureus |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications in the silylether groups or the methanamine core can significantly alter the compound's interaction with biological targets.

- Key Findings

- Trimethylsilylether Groups : These groups enhance solubility and may facilitate cellular uptake.

- Methanamine Core : Variations in this core can impact receptor binding affinity and selectivity towards cancerous versus normal cells.

特性

IUPAC Name |

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33NO2Si2/c1-14(2)13(15-9-11-17(3,4)5)16-10-12-18(6,7)8/h13H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFJJPXKRVCZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400450 | |

| Record name | N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129816-49-5 | |

| Record name | N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylformamide bis[2-(trimethylsilyl)ethyl] acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。